molecular formula C7H15N5 B6144075 1-(2-azidoethyl)-4-methylpiperazine CAS No. 1227736-59-5

1-(2-azidoethyl)-4-methylpiperazine

Cat. No.: B6144075
CAS No.: 1227736-59-5
M. Wt: 169.23 g/mol
InChI Key: HTQPBMYIQDVJAZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-methylpiperazine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. This compound features a piperazine ring substituted with a methyl group and an azidoethyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Azidoethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-chloroethyl)-4-methylpiperazine with sodium azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures, around 80-100°C, to ensure complete conversion to the azide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides. Additionally, solvent recycling and purification steps are integrated to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, organic solvents (DMF, DMSO), elevated temperatures.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

    Reduction Reactions: Hydrogen gas, palladium catalysts, room temperature to mild heating.

Major Products Formed

    Substitution Reactions: Various substituted piperazines.

    Cycloaddition Reactions: 1,2,3-Triazoles.

    Reduction Reactions: 1-(2-Aminoethyl)-4-methylpiperazine.

Scientific Research Applications

1-(2-Azidoethyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking studies.

    Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-4-methylpiperazine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Azidoethyl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(2-Azidoethyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Azidoethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

1-(2-Azidoethyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the azidoethyl and methyl groups on the piperazine ring allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-azidoethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5/c1-11-4-6-12(7-5-11)3-2-9-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQPBMYIQDVJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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